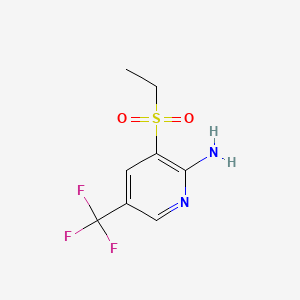
4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline is an organic compound that features a cyclobutylmethoxy group and a difluoromethyl group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline typically involves the introduction of difluoromethyl groups into cyclobutane frameworks. One novel method is the photochemical selective difluoromethylation of bicyclobutanes, which leverages green solvent-controlled reactions. This method uses renewable visible light as the reaction power, ensuring high atom economy and controlled chemo-selectivity .
Industrial Production Methods
Industrial production methods for this compound are still under exploration. the environmentally burdensome fluorination of cyclobutyl ketones is a common approach. The development of efficient and direct methods to introduce difluoromethyl groups into cyclobutanes is a significant area of research .
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline exerts its effects involves its interaction with molecular targets and pathwaysThe compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Difluoromethoxy)aniline: This compound has a similar structure but lacks the cyclobutylmethoxy group.
Difluoromethyl phenoxathiinium salt: Another compound with difluoromethyl groups, used as a difluoromethylating reagent.
Uniqueness
4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline is unique due to the presence of both cyclobutylmethoxy and difluoromethyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15F2NO |
|---|---|
Peso molecular |
227.25 g/mol |
Nombre IUPAC |
4-(cyclobutylmethoxy)-3-(difluoromethyl)aniline |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)10-6-9(15)4-5-11(10)16-7-8-2-1-3-8/h4-6,8,12H,1-3,7,15H2 |
Clave InChI |
ZNLHKIPAUNLWDM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)COC2=C(C=C(C=C2)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)
![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)






![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)

![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)


